molecular formula C7H14NO3P B14618080 Butyl cyanomethyl methylphosphonate CAS No. 58263-98-2

Butyl cyanomethyl methylphosphonate

Cat. No.: B14618080
CAS No.: 58263-98-2
M. Wt: 191.16 g/mol
InChI Key: HEAZSORYYQHABX-UHFFFAOYSA-N
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Description

Butyl cyanomethyl methylphosphonate is an organophosphorus compound that features a butyl group, a cyanomethyl group, and a methylphosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl cyanomethyl methylphosphonate typically involves the reaction of butyl methylphosphonate with cyanomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the cyanomethyl group replaces a leaving group on the butyl methylphosphonate molecule. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of butyl methylphosphonate, followed by its reaction with cyanomethyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl cyanomethyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters or phosphonic acids.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.

    Substitution: The cyanomethyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonate esters or phosphonic acids.

    Reduction: Aminomethyl derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Butyl cyanomethyl methylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of butyl cyanomethyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl methylphosphonate: Lacks the cyanomethyl group, making it less reactive in certain substitution reactions.

    Cyanomethyl methylphosphonate: Lacks the butyl group, which affects its solubility and reactivity.

    Methylphosphonic acid: A simpler structure that lacks both the butyl and cyanomethyl groups.

Uniqueness

Butyl cyanomethyl methylphosphonate is unique due to the presence of both the butyl and cyanomethyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

58263-98-2

Molecular Formula

C7H14NO3P

Molecular Weight

191.16 g/mol

IUPAC Name

2-[butoxy(methyl)phosphoryl]oxyacetonitrile

InChI

InChI=1S/C7H14NO3P/c1-3-4-6-10-12(2,9)11-7-5-8/h3-4,6-7H2,1-2H3

InChI Key

HEAZSORYYQHABX-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C)OCC#N

Origin of Product

United States

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